[N'-[N'-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
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Overview
Description
[N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is a chemical compound that features a fluorophenyl group attached to a carbamimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride typically involves the reaction of 4-fluoroaniline with a suitable carbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial production, the synthesis process is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
[N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce fluorophenyl amines .
Scientific Research Applications
[N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The carbamimidoyl moiety can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but differs in the amide linkage.
N-(4-Chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-Fluorobenzenesulfonyl chloride: Contains a fluorophenyl group but with a sulfonyl chloride moiety.
Uniqueness
[N’-[N’-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is unique due to its dual carbamimidoyl groups, which provide distinct chemical reactivity and potential for forming multiple hydrogen bonds. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[N'-[N'-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYJTLZNKNUTCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C([NH3+])N)F.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C(N)N=C([NH3+])N)F.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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